molecular formula C9H10N2O3S2 B1671626 Ethoxzolamide CAS No. 452-35-7

Ethoxzolamide

Cat. No. B1671626
CAS RN: 452-35-7
M. Wt: 258.3 g/mol
InChI Key: OUZWUKMCLIBBOG-UHFFFAOYSA-N
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Description

6-Ethoxy-2-benzothiazolesulfonamide is a membrane permeable carbonic anhydrase inhibitor and its ocular disposition and pharmacology in normal albino rabbits has been investigated. It causes inhibition of insulin degradation in vitro.
Ethoxzolamide is a sulfonamide and carbonic anhydrase (CA) inhibitor with diuretic and anti-glaucoma activity. In the eye, ethoxzolamide inhibits CA, thereby decreasing the secretion of aqueous humor. This may relieve intraocular pressure. Also, this agent prevents reabsorption of bicarbonate and sodium in the proximal convoluted tubule thereby producing a mild diuresis.
Ethoxzolamide, also known as ethamide or cardrase, belongs to the class of organic compounds known as benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom). Ethoxzolamide is a drug which is used for use in the treatment of duodenal ulcers, as a diuretic, and in the treatment of glaucoma, and may also be useful in the treatment of seizures associated with epilepsy. Ethoxzolamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ethoxzolamide has been detected in multiple biofluids, such as urine and blood. Within the cell, ethoxzolamide is primarily located in the cytoplasm and membrane (predicted from logP).
Ethoxzolamide is a sulfonamide that is 1,3-benzothiazole-2-sulfonamide which is substituted by an ethoxy group at position 6. A carbonic anhydrase inhibitor, it has been used in the treatment of glaucoma, and as a diuretic. It has a role as an EC 4.2.1.1 (carbonic anhydrase) inhibitor, a diuretic and an antiglaucoma drug. It is a member of benzothiazoles and a sulfonamide.

Mechanism of action

Ethoxzolamide binds to and inhibits carbonic anhydrase I, which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space. Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected.
MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF...CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE, OF COURSE, IN ABSENCE OF ENZYME.
CARBONIC ANHYDRASE INHIBITORS...DECR CONCN OF HYDROGEN IONS AVAIL FOR EXCHANGE WITH SODIUM & POTASSIUM & TO COMBINE WITH BICARBONATE TO FORM CARBONIC ACID. /CARBONIC ANHYDRASE INHIBITORS/
...EFFECT /OF CARBONIC ANHYDRASE INHIBITORS/ ON INTRAOCULAR PRESSURE DOES NOT DEPEND UPON DIURESIS. THEY REDUCE AQUEOUS PRODN ... & THUS LOWER PRESSURE. /CARBONIC ANHYDRASE INHIBITORS/

properties

IUPAC Name

6-ethoxy-1,3-benzothiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZWUKMCLIBBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023021
Record name Ethoxzolamide
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Molecular Weight

258.3 g/mol
Source PubChem
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Physical Description

Solid
Record name Ethoxzolamide
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Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER, Water solubility = 40 mg/l @ 25 deg, 6.88e-01 g/L
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Description Aqueous solubility in buffer at pH 7.4
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Record name Ethoxzolamide
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Mechanism of Action

Ethoxzolamide binds to and inhibits carbonic anhydrase I, which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space. Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected., MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF...CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE, OF COURSE, IN ABSENCE OF ENZYME., CARBONIC ANHYDRASE INHIBITORS...DECR CONCN OF HYDROGEN IONS AVAIL FOR EXCHANGE WITH SODIUM & POTASSIUM & TO COMBINE WITH BICARBONATE TO FORM CARBONIC ACID. /CARBONIC ANHYDRASE INHIBITORS/, ...EFFECT /OF CARBONIC ANHYDRASE INHIBITORS/ ON INTRAOCULAR PRESSURE DOES NOT DEPEND UPON DIURESIS. THEY REDUCE AQUEOUS PRODN ... & THUS LOWER PRESSURE. /CARBONIC ANHYDRASE INHIBITORS/
Record name Ethoxzolamide
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Product Name

Ethoxzolamide

Color/Form

CRYSTALS FROM ETHYL ACETATE + SKELLYSOLVE B, WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER

CAS RN

452-35-7
Record name Ethoxzolamide
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Record name 6-ethoxybenzothiazole-2-sulphonamide
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Record name ETHOXZOLAMIDE
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Record name Ethoxzolamide
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Melting Point

188-190.5, 188-190.5 °C, 189 °C
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Record name Ethoxzolamide
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Synthesis routes and methods

Procedure details

A solution of ammonium hydroxide (650 mL) was cooled to 0° C. in an ice/methanol bath. A solution containing 6-ethoxy-2-mercapto-benzothiazole (16.0 g, 0.076 mol) in 170 mL of 5% NaOH and a solution of 5.25% NaOCl (150 mL) were added simultaneously to the ammonium hydroxide solution while maintaining a temperature of 0° C. The reaction was stirred for 15 min. upon completing the addition, and the sulfenamide was collected by vacuum filtration. The sulfenamide was dissolved in 1 L of acetone and oxidized by the addition of 450 mL of 5% KMn04 over 4 hours. The MnO2 was removed by filtering through Celite, and the acetone was removed under vacuum. The product was precipitated from solution by acidification with concentrated HCl to yield 11.7 g (59.7%) of 6-ethoxy-2-benzothiazolesulfonamide, which was purified by dissolving it in 5% NaOH, filtering, and precipitating with concentrated HCl; mp 190°-191° C.; MS, m/e 258 (M,calcd 258).
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethoxzolamide
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Ethoxzolamide
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Ethoxzolamide

Citations

For This Compound
2,800
Citations
RA Lewis, RD Schoenwald, MG Eller… - Archives of …, 1984 - jamanetwork.com
• An analogue of ethoxzolamide, 6-hydroxyethoxzolamide, was synthesized to enhance corneal permeability yet retain carbonic anhydrase inhibitory activity for use in lowering …
Number of citations: 58 jamanetwork.com
A Di Fiore, C Pedone, J Antel, H Waldeck… - Bioorganic & medicinal …, 2008 - Elsevier
… brinzolamide clearly show a close structural similarity to ethoxzolamide, as mentioned earlier, we performed a structural overlay of ethoxzolamide 3 and dorzolamide 5/brinzolamide 6, …
Number of citations: 34 www.sciencedirect.com
MM Rahman, A Tikhomirova, JK Modak, ML Hutton… - Gut Pathogens, 2020 - Springer
With the rise of bacterial resistance to conventional antibiotics, re-purposing of Food and Drug Administration (FDA) approved drugs currently used to treat non-bacteria related diseases …
Number of citations: 30 link.springer.com
SM Drance - AMA Archives of Ophthalmology, 1959 - jamanetwork.com
… slight rise after theadministration of ethoxzolamideThe average fall, in millimeters of mercury) of the 28 tested eyes at various times after the administration of ethoxzolamide 's shown in …
Number of citations: 11 jamanetwork.com
MG Eller, RD Schoenwald, JA Dixson, T Segarra… - Journal of …, 1985 - Elsevier
… In this study ethoxzolamide was chosen as the prototype molecule over other CAIs because of its high … Ethoxzolamide is lipophilic and has a relatively high permeability coefficient when …
Number of citations: 71 www.sciencedirect.com
TH Maren, WF Brechue, A Bar-Ilan - Experimental eye research, 1992 - Elsevier
We have measured sequentially the concentrations of ethoxzolamide (6-ethoxybenzothiazole-2-sulfonamide) in ocular tissues following its intravenous or topical administration to …
Number of citations: 45 www.sciencedirect.com
JK Modak, A Tikhomirova, RJ Gorrell… - Journal of Enzyme …, 2019 - Taylor & Francis
Ethoxzolamide (EZA), acetazolamide, and methazolamide are clinically used sulphonamide drugs designed to treat non-bacteria-related illnesses (eg glaucoma), but they also show …
Number of citations: 36 www.tandfonline.com
SM Drance - Archives of ophthalmology, 1960 - jamanetwork.com
… Table 1 shows the over-all picture of progress of the 18 patients treated with ethoxzolamide. It can be seen that in 4 of the 18 patients ethoxzolamide therapy pro¬ duced side-effects …
Number of citations: 11 jamanetwork.com
DM Gordon - American Journal of Ophthalmology, 1958 - Elsevier
… patients with chronic uveitis have been given ethoxzolamide for from six months to two years… tolerate ethoxzolamide. Of the group (32 patients who were on the ethoxzolamide regimen), …
Number of citations: 15 www.sciencedirect.com
L Baranauskienė, D Matulis - BMC biophysics, 2012 - Springer
Background Human carbonic anhydrases (CAs) play crucial role in various physiological processes including carbon dioxide and hydrocarbon transport, acid homeostasis, biosynthetic …
Number of citations: 43 link.springer.com

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